4-Methoxythiophene-3-carbonyl chloride

Organic synthesis Medicinal chemistry Building block

Ensure synthetic fidelity in your CNS drug discovery or agrochemical SAR campaign with 4-Methoxythiophene-3-carbonyl chloride. The 4-methoxy substituent critically modulates thiophene ring electron density and electrophilicity, ensuring the correct spatial presentation of the pharmacophore for target binding—a regioisomeric precision the 2-position analog cannot provide. This acyl chloride readily forms amides and esters with amines, alcohols, and nucleophiles, enabling rapid analog library generation. Procure the definitive 3-position isomer to maintain the integrity of your structure-activity relationship data and avoid divergent biological outcomes.

Molecular Formula C6H5ClO2S
Molecular Weight 176.62 g/mol
CAS No. 224649-28-9
Cat. No. B1328888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythiophene-3-carbonyl chloride
CAS224649-28-9
Molecular FormulaC6H5ClO2S
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1C(=O)Cl
InChIInChI=1S/C6H5ClO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3
InChIKeyHUDMFKWYFJSOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxythiophene-3-carbonyl chloride (CAS 224649-28-9): Procurement and Differentiation Guide for Medicinal Chemistry and Organic Synthesis


4-Methoxythiophene-3-carbonyl chloride (CAS 224649-28-9), also known as 3-Thiophenecarbonyl chloride, 4-methoxy- (9CI), is a heterocyclic building block consisting of a thiophene ring substituted with a methoxy group at the 4-position and a reactive carbonyl chloride functional group at the 3-position . With the molecular formula C₆H₅ClO₂S and a molecular weight of 176.62 g/mol, this compound is classified as an acyl chloride [1]. The compound is primarily utilized as an electrophilic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its reactivity is centered on the acyl chloride moiety, which readily participates in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, enabling the incorporation of the 4-methoxythiophene-3-carbonyl pharmacophore into larger molecular architectures .

Why Generic Substitution of 4-Methoxythiophene-3-carbonyl chloride (CAS 224649-28-9) is Not Advisable: Positional and Electronic Specificity


Generic substitution within the thiophene-3-carbonyl chloride class is not scientifically sound due to the critical influence of substituent position and electronic effects on both reactivity and ultimate biological or material function. The 4-methoxy group in this compound is not merely a spectator; it significantly alters the electron density of the thiophene ring compared to the unsubstituted analog, thiophene-3-carbonyl chloride (CAS 41507-35-1) . This methoxy substitution, specifically at the 4-position, is known to enhance the electron density of the aromatic system, which can modulate the electrophilicity of the carbonyl chloride and influence the regioselectivity of subsequent reactions . Furthermore, swapping this compound for a regioisomer like 4-methoxythiophene-2-carbonyl chloride (CAS 128995-59-5) would result in a fundamentally different spatial orientation of the reactive handle, leading to the formation of distinct products with divergent properties . The following section provides the limited but essential quantitative and comparative evidence to guide a rigorous selection process.

4-Methoxythiophene-3-carbonyl chloride (CAS 224649-28-9): Quantitative Differentiation and Procurement Decision Evidence


Differentiation via Molecular Mass and Formula: 4-Methoxythiophene-3-carbonyl chloride vs. Unsubstituted Thiophene-3-carbonyl chloride

4-Methoxythiophene-3-carbonyl chloride is differentiated from its unsubstituted parent, thiophene-3-carbonyl chloride (CAS 41507-35-1), by a molecular mass increase of 30.03 g/mol and the presence of an additional oxygen atom, reflecting the addition of the methoxy group [1]. This structural distinction is fundamental for compound identity verification and purity assessment during procurement and synthesis.

Organic synthesis Medicinal chemistry Building block

Predicted Physicochemical Property Differentiation: Boiling Point and Density of 4-Methoxythiophene-3-carbonyl chloride

The predicted boiling point of 4-Methoxythiophene-3-carbonyl chloride is 265.6±20.0 °C, and its predicted density is 1.365±0.06 g/cm³ [1]. In contrast, its 5-chloro analog (5-chloro-4-methoxythiophene-3-carbonyl chloride, CAS 175137-49-2) exhibits a different predicted boiling point range and a significantly higher molecular weight of 211.06 g/mol, with no published density data found for direct comparison . These predicted values are essential for planning distillation or chromatographic purification steps and for safe handling during scale-up operations.

Organic synthesis Purification Process chemistry

Regioisomeric Specificity: 4-Methoxythiophene-3-carbonyl chloride vs. 4-Methoxythiophene-2-carbonyl chloride

A critical distinction exists between the target compound and its regioisomer, 4-methoxythiophene-2-carbonyl chloride (CAS 128995-59-5). While both share the same molecular formula and mass, the position of the reactive carbonyl chloride group differs: position 3 versus position 2 on the thiophene ring [1]. This positional isomerism results in different spatial orientations of the carbonyl group, which can lead to the formation of structurally distinct products when reacted with nucleophiles. For example, acylation with the same amine would yield 4-methoxythiophene-3-carboxamide versus 4-methoxythiophene-2-carboxamide, two different chemical entities with potentially divergent biological activities or material properties.

Medicinal chemistry Structure-activity relationship (SAR) Regioselectivity

Indirect Evidence of Utility: Patent Citations for Structurally Related Thiophene Scaffolds

While no published, quantitative head-to-head biological data was found for the compound itself, its value as a building block is supported by its citation in a patent (US20090054410A1) describing the synthesis of substituted 1,2,4-thiadiazole derivatives for treating neurodegenerative diseases like Parkinson's and Alzheimer's [1]. Furthermore, related 4-methoxythiophene scaffolds have been specifically utilized in the optimization of voltage-gated potassium channel (Kv1.3) modulators, an area of significant pharmaceutical interest [2]. This context suggests that the 4-methoxythiophene-3-carbonyl group is a recognized pharmacophoric element for ion channel modulation, a class of targets with well-established therapeutic relevance.

Voltage-gated ion channel Neurological disorder Thiadiazole

Recommended Application Scenarios for Procuring 4-Methoxythiophene-3-carbonyl chloride (CAS 224649-28-9)


Medicinal Chemistry: Synthesis of 4-Methoxythiophene-3-carboxamide Libraries for CNS Target Screening

The primary scenario for procuring this compound is as an acylating agent to generate diverse libraries of 4-methoxythiophene-3-carboxamides and esters. Given its cited use in patent literature for neurodegenerative disease targets [1], it is a relevant building block for medicinal chemists synthesizing analogs for central nervous system (CNS) drug discovery, particularly where modulation of ion channels is a therapeutic hypothesis.

Organic Synthesis: Regioselective Functionalization of the Thiophene Core for SAR Studies

In structure-activity relationship (SAR) campaigns, the precise regioisomer is paramount. Procurement of 4-Methoxythiophene-3-carbonyl chloride, rather than its 2-position analog, is essential when a project's synthetic route requires acylation at the 3-position of the thiophene ring. This ensures the correct spatial presentation of the methoxy and carboxamide/ester groups for target binding .

Process Chemistry: Validation of Analytical Methods for Purity and Identity

For quality control and process development, the unique combination of molecular mass (176.62 g/mol) and predicted boiling point (265.6±20.0 °C) are used to validate analytical methods such as LC-MS and GC-MS [2]. Procuring a sample of this compound allows for the establishment of reference standards for purity and identity, a critical step in scaling up synthetic routes for kilogram-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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